Amiodarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.76e-03 g/L

Synonyms

Canonical SMILES

amiodarone mechanism of action class III antiarrhythmic

Detailed Mechanism of Action & Effects

Amiodarone's antiarrhythmic effect comes from its combined actions on multiple ion channels and receptors, which work to stabilize the cardiac membrane and suppress arrhythmogenic foci.

- Potassium Channel Blockade: The primary Class III effect stems from non-competitive blockade of voltage-gated potassium channels, particularly the rapid delayed rectifier potassium current (IKr). This inhibits outward potassium flow during phase 3 repolarization of the cardiac action potential, prolonging both the action potential duration and the effective refractory period across all cardiac tissue. This prolongation helps terminate re-entrant arrhythmias [1] [2] [3].

- Multi-Channel & Receptor Blockade: Its secondary mechanisms contribute to efficacy and side effects.

- Sodium Channel Blockade: Use-dependent blockade of inactivated sodium channels during phase 0 depolarization slows conduction velocity, particularly in diseased tissue [2] [4].

- Calcium Channel Blockade & Beta-Adrenergic Inhibition: Blocks L-type calcium channels and antagonizes beta-adrenergic receptors, which reduces sinus node automaticity and slows AV nodal conduction, contributing to rate control [1] [2].

The following diagram illustrates how this compound affects the cardiac action potential through its multi-channel blocking actions.

This compound's multi-channel blockade alters multiple phases of the cardiac action potential.

Experimental & Research Insights

For researchers, understanding the experimental methodologies used to study this compound and its emerging mechanisms is crucial.

Experimental Models & Protocols

Research into this compound's effects employs various models.

- In Vitro Electrophysiology: Patch-clamp techniques on isolated animal or human cardiomyocytes quantify drug effects on specific ion currents (IKr, INa, ICa-L). Cells are voltage-clamped, and this compound is perfused to measure changes in current density and activation/inactivation kinetics [3] [5].

- In Vivo Hemodynamic & DFT Studies: Large animal models (e.g., pigs) anesthetized and instrumented for hemodynamic monitoring assess this compound and DEA effects. The ventricular defibrillation threshold (DFT) is determined using an up-down algorithm where serial shocks are delivered via a transvenous lead system to find the minimal successful defibrillation energy [5].

- Cell-Based Bioassays for Novel Mechanisms: A 2024 study identified a novel anti-inflammatory mechanism. Human umbilical vein endothelial cells (HUVEC) were pre-incubated with this compound and stimulated with a TLR3 ligand. ICAM-1 expression was measured by flow cytometry, and NF-κB nuclear translocation was assessed by immunofluorescence microscopy. Lysosomal acidification was measured using LysoTracker Red fluorescence [6] [7].

Key Quantitative Research Findings

- Active Metabolite Impact: Intravenous desethylthis compound (DEA) increases the defibrillation threshold (DFT) more significantly than its parent drug, suggesting the metabolite contributes to the electrophysiological profile of long-term therapy [5].

- Novel Anti-Inflammatory Action: this compound, at concentrations of 15-20 μM, selectively inhibits the TLR3-mediated NF-κB signaling pathway by blocking endosomal acidification, revealing a potential new therapeutic dimension [6] [7].

- Drug Repurposing in Oncology: this compound is being investigated as a CPT1A inhibitor in ovarian cancer, disrupting fatty acid oxidation in cancer cells. Research focuses on microfluidic production of liposomal and nanoparticle formulations to improve efficacy and reduce systemic toxicity [8].

Toxicity and Pharmacovigilance

The extensive tissue distribution and iodine content of this compound underlie its complex toxicity profile.

| Organ System | Adverse Effect | Monitoring Recommendation |

|---|---|---|

| Pulmonary | Pulmonary fibrosis, chronic interstitial pneumonitis, ARDS [1] | Baseline and periodic chest X-rays; pulmonary function tests [1] |

| Endocrine | Hypothyroidism, Hyperthyroidism (Type I & II) [1] | Baseline TSH; monitor every 3-6 months [1] |

| Hepatic | Asymptomatic transaminase elevation, hepatitis, cirrhosis [1] | Baseline LFTs; monitor every 3-6 months [1] |

| Ocular | Corneal micro-deposits (>90%), optic neuritis/neuropathy [1] | Baseline ophthalmologic exam [1] |

| Dermal | Photosensitivity, blue-gray skin discoloration [1] [4] | Clinical examination, sun protection advice [1] |

| Neurological | Peripheral neuropathy, ataxia, tremor, sleep disturbances [1] | Clinical examination and patient history [1] |

Current Research and Development

Efforts to mitigate this compound's limitations are a key area of research.

- Novel Formulations: Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly improves dissolution rate and solubility. LD50 studies in mice show that embedding this complex in a polymer matrix further enhances safety by controlling drug release [9].

- Drug Delivery Systems: Microfluidic technology produces liposomal and nanoparticle this compound formulations. This allows for high drug loading, controlled particle size, and reduced off-target toxicity, which is promising for repurposing in oncology [8].

This compound remains a cornerstone for managing complex arrhythmias. Its multifaceted pharmacology offers both therapeutic benefits and significant toxicity challenges. Ongoing research into its novel mechanisms, active metabolites, and advanced drug delivery systems aims to enhance its therapeutic profile and expand its clinical applications.

References

- 1. <!-- ... - -->Knowledge<!-- --> @ AMBOSS this compound [amboss.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Emerging class agents: III and... antiarrhythmic mechanism of action [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrythmics - Free Sketchy Medical Lesson Class III [sketchy.com]

- 5. Effects of this compound and Its Active Metabolite ... [sciencedirect.com]

- 6. This compound inhibits the Toll-like receptor 3-mediated ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits the Toll-like receptor 3-mediated ... [sciencedirect.com]

- 8. Microfluidic production of this compound loaded ... [nature.com]

- 9. Study on Acute Toxicity of this compound New Complexes ... [frontiersin.org]

amiodarone pharmacokinetics volume of distribution half-life

Quantitative Pharmacokinetic Parameters of Amiodarone

The table below summarizes the core pharmacokinetic parameters of this compound, compiled from clinical studies.

| Parameter | Reported Values / Range | Notes & Context |

|---|---|---|

| Bioavailability | 20% - 80% [1] [2] [3] | Erratic and unpredictable absorption. Enhanced by co-administration with a high-fat meal. [3] |

| Volume of Distribution (Vd) | 0.9 - 148 L/kg (single dose) [2] V1/F = 882 L; V2/F = 12,700 L (long-term therapy) [4] | Extremely large, indicating extensive tissue distribution. A multi-compartment model best describes its kinetics. [4] [3] | | Terminal Elimination Half-Life | 9 - 77 days [1] ~55 days (population estimate, long-term therapy) [4] 58 days (range 15-142 days) [5] | Long and variable, secondary to slow mobilization from adipose tissue. [1] | | Protein Binding | ~96% [2] [5] | Highly protein-bound. | | Primary Metabolic Pathway | Hepatic (CYP3A4, CYP2C8) [6] [3] | Forms active metabolite, desethylthis compound (MDEA). [1] [3] | | Primary Excretion Route | Biliary / Feces [5] [3] | Not significantly renally excreted. |

Multi-Compartment Distribution and Elimination

This compound's high lipophilicity drives its complex, multi-compartment distribution model, which is key to understanding its pharmacokinetics. The following diagram illustrates the sequential distribution and elimination process.

This multi-compartment distribution explains the need for a loading dose regimen to achieve rapid therapeutic effects and the exceptionally long terminal half-life. [1] [3] Elimination occurs in the reverse sequence, with the drug slowly mobilizing from the deep tissue reservoir. [3]

Detailed Experimental Methodologies

For research and development purposes, understanding the methodologies used to derive pharmacokinetic data is essential. The following table outlines key experimental approaches from recent studies.

| Study Focus | Methodology Summary | Model & Analysis |

|---|

| Population PK of Long-Term Therapy [4] | - Data: 605 serum concentration observations (this compound & metabolite) from 77 patients over ~2 years.

- Design: Observational, steady-state sampling during chronic therapy. | - Software: NONMEM (Nonlinear Mixed-Effects Modeling).

- Model: Two-compartment model with first-order absorption and elimination.

- Output: Population parameters (Vd, CL) and their variabilities. | | Drug-Drug Interaction (DDI) with Apixaban [6] | - Design: Retrospective, observational PK study in 106 hospitalized patients.

- Samples: Salvaged plasma samples from routine care.

- Analysis: LC-MS/MS for apixaban concentration. | - Software: Monolix 2024R1.

- Model: One-compartment population PK model for apixaban.

- Covariate Analysis: Concomitant this compound as a binary covariate on apixaban clearance. | | Physically Based Pharmacokinetic (PBPK) Modeling [7] | - Goal: To simulate and predict DDIs between this compound and victim drugs (digoxin, rivaroxaban, phenytoin).

- Method: PBPK models built and validated using PK-Sim software. | - Process: 1. Develop and validate PBPK models for each drug using known physicochemical and PK properties. 2. Simulate DDI scenarios by introducing the inhibitor (this compound). 3. Compare predicted vs. observed PK changes from clinical studies. | | IV Drug Compatibility [8] | - Aim: Evaluate physical compatibility of IV this compound and furosemide under clinically relevant conditions.

- Methods: Simulated Mixing (SM, test tube) vs. Route Mixing (RM, infusion line).

- Analysis: Visual inspection, turbidity (absorbance), pH, particle size (DLS), and crystallinity (PXRD). | - Outcome: RM method showed higher risk of precipitation than SM, demonstrating that mixing procedure significantly impacts compatibility results. |

Key Implications for Drug Development

The unique pharmacokinetics of this compound present specific challenges and considerations:

- Trial Design: The long half-life makes traditional crossover studies in healthy volunteers unethical and unfeasible. [6] Alternative designs, such as population PK modeling in patient populations, are necessary to study drug interactions. [6] [4]

- Dosing Strategy: Rational, pharmacokinetically-based loading regimens are required to achieve therapeutic levels within a reasonable timeframe without causing acute toxicity. [1] [4]

- Drug Interactions: As a weak CYP3A4 inhibitor and a P-glycoprotein (P-gp) inhibitor, this compound can increase the exposure of co-administered drugs. [6] [7] Its long half-life means interaction effects can persist for weeks after discontinuation.

- Safety Monitoring: The extensive tissue accumulation and slow elimination necessitate long-term safety monitoring, even after the drug is stopped, for potential toxicities in organs like the lungs, liver, and thyroid. [3]

References

- 1. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Therapy: Updated Practical Insights [mdpi.com]

- 4. Population pharmacokinetics of long-term oral this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Real‐World Impact of this compound on Apixaban Population ... [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Drug Interactions and Combination Therapy ... [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative evaluation of this compound and furosemide ... [nature.com]

amiodarone electrophysiological effects action potential

Mechanism of Action & Experimental Insights

Amiodarone's effects vary based on the administration route. Intravenous administration shows prominent Class I, II, and IV effects, while the oral formulation and its active metabolite, desethylthis compound, build up over time to exert a more potent Class III effect [1]. A key to its efficacy and low rate of torsade de pointes despite QT prolongation is this multi-channel blockade, which prevents the heterogeneous repolarization that can trigger arrhythmias [1].

The diagram below illustrates how this compound's multi-channel blockade modifies the cardiac action potential.

This compound's multi-channel blockade alters the cardiac action potential.

Key experimental findings that elucidate this mechanism include:

- Vaughan Williams Classification: this compound is the prototype for Class III antiarrhythmics but exhibits properties of all four classes [1] [2].

- Sinoventricular Gradient: Evidence suggests a greater prolongation of the action potential duration and effective refractory period in the atria compared to the ventricles, which is crucial for its superior efficacy in treating atrial fibrillation [2].

- Metabolite Activity: Its major metabolite, desethylthis compound, has antiarrhythmic potency comparable to, and sometimes greater than, the parent compound, contributing to the drug's long-term effects [1].

Tissue-Specific Electrophysiological Effects

This compound's impact varies significantly across different cardiac tissues, as detailed in the table below. This non-uniform effect is central to its therapeutic application.

| Cardiac Tissue | Electrophysiological Effects | Quantitative Changes (Animal/Human Data) |

|---|---|---|

| Sinoatrial (SA) Node | ↓ Spontaneous firing rate (negative chronotropy) [3] [4]. | Sinus rate lowered by 36% in dogs (10 mg/kg IV) [3]. |

| Atrial Muscle | ↑ Monophasic Action Potential (MAP) duration, ↑ Effective Refractory Period (ERP), slowed conduction [3]. | MAP duration ↑ 9%, ERP ↑ 22-27% in dogs [3]. |

| Atrioventricular (AV) Node | Markedly ↓ conduction velocity, ↑ refractory period [3] [5]. | AH interval ↑ 44%; can induce Wenckebach block or total AV block during rapid pacing [3]. |

| Accessory Pathway (AP) | ↑ Antegrade and retrograde refractory period, though effect may be less than on AV node [5] [6]. | AERP-AP ↑ 23.2 ms, RERP-AP ↑ 18.5 ms in humans (300 mg IV) [6]. |

| Ventricular Muscle | ↑ Monophasic Action Potential duration and Effective Refractory Period [3]. | MAP duration ↑ 25%, ERP ↑ 8-14% in dogs [3]. |

| Purkinje Fibers | Prolongs action potential duration; weak use-dependent Vmax suppression [1]. | Data from specific Purkinje fiber experiments not provided in search results. |

Research and Development Context

For researchers in drug development, it is critical to understand that this compound serves as a paradigm for developing new antiarrhythmic drugs due to its high efficacy but also its challenging side-effect profile [2]. This has driven efforts to create analogues like dronedarone, which was designed by removing the iodine moiety and modifying the side chain to eliminate organ toxicity while retaining electrophysiological efficacy [2].

This compound remains the most effective drug for maintaining sinus rhythm in atrial fibrillation, with its unrivalled efficacy attributed to its multi-faceted mechanism of action [2]. Research into its effects, especially in complex scenarios like pre-excited atrial fibrillation, continues to refine its clinical application [5] [6].

References

- 1. This compound Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journal of Cardiovascular Pharmacology [journals.lww.com]

- 3. [Analysis of the electrophysiological of effects using...] this compound [pubmed.ncbi.nlm.nih.gov]

- 4. Class III antiarrhythmic drugs ( this compound , bretylium and sotalol) on... [link.springer.com]

- 5. Electrophysiological and therapeutic effects of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological and therapeutic effects of this compound... [journals.lww.com]

amiodarone structure benzofuran derivative iodine content

Chemical Structure and Properties

Amiodarone's molecular structure is the foundation of its pharmacological and toxicological profile.

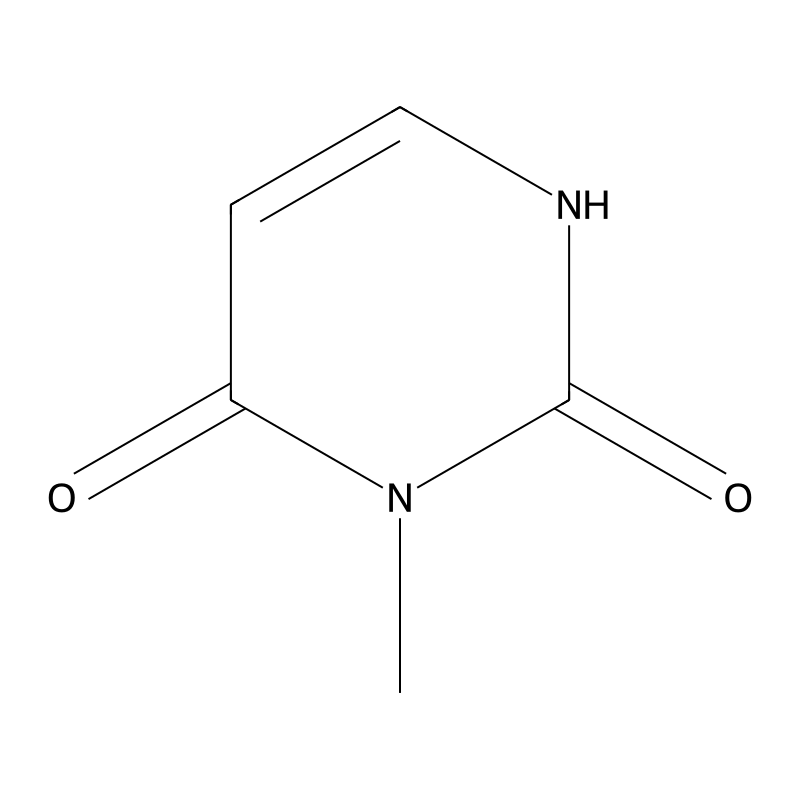

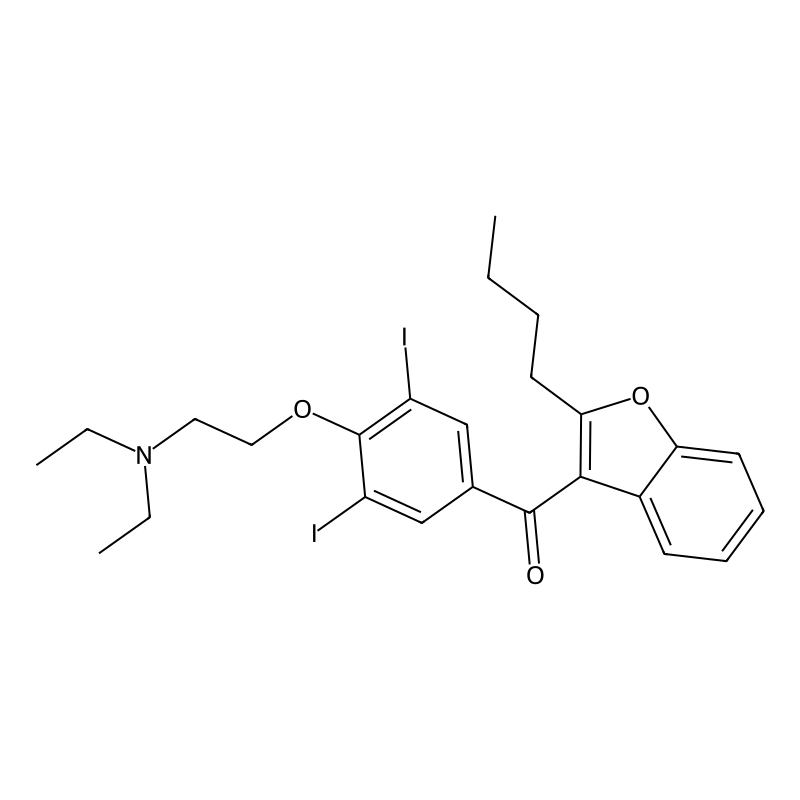

- Core Benzofuran Structure: The drug is a benzofuran-derived compound, featuring a benzene ring fused to a furan ring [1] [2] [3]. Its IUPAC name is (2-butyl-1-benzofuran-3-yl)-{4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl}methanone [4].

- High Iodine Content: The structure includes two iodine atoms on a benzene ring, which constitute approximately 37% (or 37.3%) of its molecular weight by weight [1] [5] [6]. The drug is typically administered as this compound hydrochloride, with a molecular formula of C25H30ClI2NO3 and a molecular mass of 681.8 g/mol [6].

- Similarity to Thyroid Hormone: this compound and its active metabolite, desethylthis compound, share structural similarities with thyroxine (T4), allowing them to act as competitive antagonists of triiodothyronine (T3) at the thyroid hormone receptor level [1] [2].

The table below summarizes the key chemical properties of this compound.

| Property | Description |

|---|---|

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-{4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl}methanone [4] |

| Molecular Formula | C25H29I2NO3 (Free base) [4] |

| Molecular Weight | 645.32 g/mol (Free base) [4] |

| Iodine Content | ~37% by weight [1] [5] |

| Structural Motifs | Benzofuran ring, diiodinated benzene ring, carbonyl group, diethylaminoethyl ether side chain [4] [3] |

Pharmacokinetics and Iodine Load

The physical and pharmacokinetic properties of this compound lead to massive and persistent iodine accumulation in the body.

- Substantial Iodine Load: A standard 200 mg this compound tablet contains about 75 mg of organic iodide, releasing enough free iodine to provide 50 to 100 times the recommended daily intake [1] [5]. This massive load disrupts normal thyroid physiology.

- High Lipophilicity and Long Half-Life: this compound is highly lipid-soluble, leading to extensive distribution and accumulation in adipose tissue, liver, lungs, and muscle [1] [5]. It has an exceptionally long and variable elimination half-life, ranging from 50 to 100 days [1] [7]. Tissue stores can remain for up to 9 months after discontinuation [1].

Mechanisms of Thyroid Dysfunction

The high iodine load and structural mimicry of thyroid hormone underlie this compound's complex effects on thyroid function, which can lead to both hypothyroidism and thyrotoxicosis. The following diagram illustrates the key pathways involved in this compound-induced thyroid dysfunction.

This compound disrupts thyroid function via iodine excess and hormone mimicry, leading to hypothyroidism (AIH) or two types of thyrotoxicosis (AIT).

The table below compares the two main types of this compound-induced thyrotoxicosis (AIT).

| Feature | Type 1 AIT | Type 2 AIT |

|---|---|---|

| Underlying Mechanism | Iodine-induced excess hormone synthesis (Jod-Basedow phenomenon) in abnormal thyroid gland [1] | Destructive thyroiditis releasing preformed hormone from previously normal gland [1] |

| Pre-existing Abnormality | Common (e.g., latent Graves', nodular goiter) [1] | Typically absent [1] |

| Primary Treatment | Thionamides (Methimazole, PTU); may add potassium perchlorate [1] | Glucocorticoids [1] |

Experimental and Diagnostic Approaches

Research and clinical management of this compound's effects involve specific diagnostic and experimental methods.

- Monitoring Thyroid Function: Regular laboratory testing is mandatory. The following table summarizes key lab findings in different thyroid states induced by this compound [1].

| Condition | TSH | Free T4 | Total T3 / Free T3 | Reverse T3 (rT3) |

|---|---|---|---|---|

| Early Therapy (Euthyroid) | Transient increase, then normal | Increased | Decreased (~20-25%) | Increased |

| This compound-Induced Hypothyroidism (AIH) | Increased | Decreased | Normal or decreased | Variable |

| This compound-Induced Thyrotoxicosis (AIT) | Suppressed | Increased | Increased | Increased |

- Detecting Tissue Iodine Accumulation: Spectral-detector CT (SDCT) can quantify iodine accumulation in the liver. Material decomposition algorithms can generate virtual non-contrast (VNC) images that accurately subtract the attenuation caused by this compound's iodine, helping to differentiate it from other liver pathologies [6].

- Designing Novel Analogues: To mitigate toxicity, researchers have synthesized novel benzofuran derivatives. One approach involves creating compounds like KB130015, designed as thyroid hormone receptor antagonists that maintain antiarrhythmic activity while demonstrating an improved preliminary safety profile in animal models [8].

This compound's structure as an iodine-rich benzofuran derivative is a prime example of a drug's pharmacophore being intrinsically linked to its mechanism-based toxicity. Future research directions include the continued development of novel benzofuran-based antiarrhythmics devoid of iodine and the clinical application of advanced imaging to monitor tissue-level drug accumulation and prevent toxicity.

References

- 1. Thyroid Dysfunction Induced by this compound Therapy [emedicine.medscape.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives... [pubs.rsc.org]

- 4. (CHEBI:2663) this compound [ebi.ac.uk]

- 5. This compound and thyroid physiology, pathophysiology ... [pmc.ncbi.nlm.nih.gov]

- 6. Iodine accumulation of the liver in patients treated with ... [nature.com]

- 7. This compound [en.wikipedia.org]

- 8. Synthesis and preliminary characterization of a novel ... [pubmed.ncbi.nlm.nih.gov]

amiodarone tissue distribution deep compartment storage

Quantitative Data on Tissue Distribution

The table below summarizes key quantitative findings on the tissue distribution and accumulation of amiodarone and its active metabolite, desethylthis compound.

| Aspect | Findings | Source/Model |

|---|---|---|

| General Distribution Pattern (in decreasing order of concentration) | Lung > Liver > Thyroid Gland > Kidney > Heart > Adipose Tissue > Muscle Tissue > Brain [1] | Rat, single oral dose [1] |

| Tissue-to-Plasma Concentration Ratio (this compound) | Lung: 60-100; Other tissues (except brain): 3-60 [1] | Rat, single oral dose [1] |

| Adipose Tissue Concentration vs. Plasma | 4 to 226 times higher (mean 55x) than in plasma [2] | Human, chronic therapy [2] |

| Accumulation in Adipose Tissue | Marked increase after chronic administration [1] | Rat, chronic oral administration [1] |

Experimental Protocols for Distribution Studies

Understanding this compound's tissue distribution relies on specific methodologies for measuring drug concentrations in various tissues.

Protocol 1: Human Adipose Tissue Sampling (Needle Aspiration)

This method allows for the in vivo sampling of the deep compartment in patients [2].

- Tissue Collection: Subcutaneous adipose tissue is obtained via needle aspiration.

- Sampling Sites: Typically, the abdominal wall and the low lumbar region.

- Procedure: A skinfold is gripped, and an 18-gauge needle is inserted at a 45-degree angle. The needle is connected to a 7 mL vacuum tube and gently pushed back and forth in the adipose layer to obtain tissue fragments.

- Sample Handling: All samples (blood and adipose tissue) are collected simultaneously just before a patient's daily this compound dose (trough concentration). Samples are immediately frozen at -20°C until analysis.

- Drug Quantification: Concentrations of this compound and desethylthis compound are measured in plasma and digested fat tissue using validated liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) [2].

Protocol 2: Preclinical Rodent Model

Rodent studies provide comprehensive data on distribution across multiple organs [1].

- Animal Model: Laboratory rats.

- Dosing: Single oral administration of this compound (e.g., 100 mg/kg or 200 mg/kg).

- Tissue Collection: At predetermined time points post-administration, serum and tissues (e.g., lung, liver, heart, kidney, thyroid, adipose, muscle, brain) are collected.

- Drug Quantification: Concentrations of this compound and its metabolite in serum and tissues are determined using High-Performance Liquid Chromatography (HPLC) [1].

This compound's Multi-Compartment Distribution Model

The distribution process of this compound in the body occurs in distinct phases, moving from the bloodstream into a large deep compartment. The following diagram illustrates this multi-compartment distribution model and the associated experimental methods for studying it.

This compound distribution follows a three-phase, multi-compartment model [3] [4]:

- Phase 1 (Central Distribution): Initial distribution within the vascular system occurs within approximately 24 hours.

- Phase 2 (Peripheral Distribution): Over the next 7 days, the drug distributes into solid organs like muscles, brain, and thyroid.

- Phase 3 (Deep Compartment Distribution): Over about 4 weeks, this compound accumulates in highly lipophilic tissues, primarily adipose tissue, as well as the lungs and liver. This deep compartment acts as a massive reservoir [3] [4].

Key Insights for Research and Development

- Elimination follows the reverse path, mobilizing slowly from the deep compartment, leading to a remarkably long terminal half-life of 50-60 days [3] [4].

- The active metabolite desethylthis compound also accumulates in tissues and contributes to the drug's overall activity and toxicity profile [3] [1].

- Adipose tissue concentrations correlate with plasma levels but do not show evidence of "excessive" accumulation beyond what is expected from the maintenance dose [2].

- The lung exhibits uniquely high affinity, with tissue-to-plasma concentration ratios significantly higher than other organs, suggesting specific binding sites or uptake mechanisms [1].

References

- 1. Pharmacokinetics and body distribution of this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound concentrations in plasma and fat tissue during ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Therapy: Updated Practical Insights [mdpi.com]

amiodarone elimination hepatic metabolism biliary excretion

Primary Elimination Pathways of Amiodarone

The table below summarizes the key processes involved in the elimination of this compound.

| Process | Description | Key Enzymes/Proteins Involved | Primary Excretion Route & Percentage |

|---|---|---|---|

| Metabolism | Extensive hepatic metabolism, primarily via CYP450 enzymes and alcohol dehydrogenase. [1] [2] [3] | CYP3A4, CYP2C8, Alcohol Dehydrogenase [1] [4] | Information not provided in search results |

| Biliary Excretion | The parent drug and its metabolites are actively secreted into the bile and eliminated through the feces. [1] [2] [4] | Information not provided in search results | >90% of administered dose [4] |

| Renal Excretion | Plays a negligible role; minimal unchanged drug in urine. [2] [5] [6] | Information not provided in search results | <1% of administered dose [5] [6] |

The central role of the liver in processing this compound is illustrated in the following workflow:

Overview of this compound's hepatic processing and elimination.

Detailed Metabolic Pathways and Metabolite Identification

This compound's metabolism involves multiple pathways, generating a diverse range of metabolites.

Phase I Metabolic Pathways

The major Phase I reactions include:

- N-dealkylation: This is the primary pathway, catalyzed mainly by CYP3A4 and CYP2C8, producing the major active metabolite, mono-N-desethylthis compound (MDEA or DEA). [1] [4]

- ω-Carboxylation: A novel and significant pathway identified in human bile. [3] This reaction is mediated by alcohol dehydrogenase in the human liver S9 fraction, leading to the formation of ω-carboxylate this compound, which was found to be a major metabolite alongside MDEA. [3]

- Other Minor Pathways: These include hydroxylation (e.g., 2-hydroxylthis compound, 3'-hydroxylthis compound), dealkylation, and deiodination. [3]

Phase II Metabolic Pathways

- Glucuronidation: Phase I metabolites can undergo further conjugation, such as glucuronidation, to form Phase II metabolites. Eleven such metabolites were identified in human bile. [3]

The following diagram illustrates the relationships between these metabolic pathways and the key enzymes involved:

Key metabolic pathways and enzymes for this compound.

Experimental Protocol for Metabolite Identification

The following methodology, adapted from a key research study, details how to identify this compound metabolites in human bile. [3]

Objective: To identify the structures of this compound metabolites in human bile using Ultraperformance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF MS).

Materials:

- Bile Samples: Collected from patients with T-tube drainage after oral administration of this compound.

- In Vitro Systems: Human liver microsomes (HLMs) and human liver S9 fraction.

- Inhibitor: 4-methylpyrazole (an alcohol dehydrogenase inhibitor).

- Equipment: UPLC-Q/TOF MS system.

- Standards: Authentic standards for metabolites (e.g., from microbial transformation) for confirmation. [3]

Procedure:

- Sample Preparation: Process bile samples, HLMs, and S9 incubation mixtures for analysis.

- Chromatographic Separation:

- Use an UPLC system to separate the components.

- Employ a suitable C18 column and a gradient elution with a mobile phase of water and acetonitrile (both containing formic acid). [3]

- Mass Spectrometric Analysis:

- Analyze the eluate using Q/TOF MS with electrospray ionization (ESI) in positive ion mode.

- Collect high-resolution mass data for precise molecular formula assignment and structural elucidation.

- In Vitro Incubation:

- Incubate this compound with HLMs and S9 fraction separately.

- In the S9 experiment, add the inhibitor 4-methylpyrazole to specific samples to probe enzyme involvement. [3]

- Metabolite Identification:

- Compare the MS and MS/MS spectra of the samples with the parent drug.

- Identify metabolites by looking for characteristic mass shifts (e.g., +16 for hydroxylation, -28 for deethylation).

- Confirm structures by matching retention times and fragmentation patterns with authentic standards when available. [3]

- NMR Confirmation: For novel or major metabolites like ω-carboxylate this compound, isolate the compound from bile and confirm its chemical structure using ¹H NMR spectroscopy. [3]

Key Pharmacokinetic Parameters for Researchers

The table below consolidates critical quantitative data essential for modeling and drug development.

| Parameter | Value / Range | Significance & Context |

|---|---|---|

| Bioavailability | 22% - 86% (average 35-65%) [1] [2] [5] | Highly variable and erratic; enhanced 2.3 to 3.8-fold by high-fat meals. [1] [7] |

| Elimination Half-life | 58 days (range 15-142 days) [1] [8] [9] | Extremely long due to deep tissue storage; dictates a very slow onset/offset of action. |

| Volume of Distribution | ~60 L/kg (mean, highly variable) [1] [4] | Massive distribution, indicating extensive tissue binding far exceeding plasma volume. |

| Protein Binding | ~96% [1] [8] | Primarily to albumin and lipoproteins; indicates high plasma binding. |

| Total Body Clearance | 0.10 - 0.77 L/min (after IV dose) [1] [5] | Relatively low clearance, consistent with the long half-life. |

Critical Considerations for Drug Development

- Active Metabolite: The major metabolite, desethylthis compound (DEA), is pharmacologically active and accumulates in tissues, contributing to both efficacy and toxicity. [1] [4] [7] Its half-life can be even longer than the parent drug. [6]

- Enzyme Inhibition: this compound is a strong inhibitor of several CYP450 enzymes (e.g., CYP2C9, CYP2D6, CYP3A4) and the P-glycoprotein transport system. [4] This property is a primary driver of its numerous and clinically significant drug-drug interactions.

- Tissue Accumulation: The drug's high lipophilicity leads to massive accumulation in adipose tissue, liver, lungs, and other organs. [1] [7] This "deep compartment" acts as a reservoir, explaining the long half-life and the persistence of effects and toxicity long after discontinuation.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Identification of this compound metabolites in human bile by ... [pubmed.ncbi.nlm.nih.gov]

- 4. Adverse reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on this compound as an Antiarrhythmic Drug [intechopen.com]

- 7. This compound Therapy: Updated Practical Insights [mdpi.com]

- 8. - Wikipedia this compound [en.wikipedia.org]

- 9. : Guidelines for Use and Monitoring | AAFP this compound [aafp.org]

amiodarone loading dose and maintenance dose protocol

Amiodarone Dosing Protocols: Loading and Maintenance

This compound is a potent Class III antiarrhythmic agent with complex pharmacokinetics, necessitating a multi-phase dosing strategy involving loading and maintenance doses to achieve rapid therapeutic effect while minimizing toxicity [1] [2]. The tables below summarize the standardized dosing regimens for intravenous (IV) and oral administration.

Table 1: Intravenous (IV) this compound Dosing Protocols

| Indication | Loading Dose | Maintenance Infusion | Maximum Dose & Notes |

|---|---|---|---|

| Life-threatening Ventricular Arrhythmias (VF/pulseless VT) [1] [3] | 300 mg IV/IO push (single dose) [1]. | Not applicable immediately after bolus. If rhythm stabilizes, follow regimen for stable VT below. | For refractory VF/pVT, a subsequent 150 mg IV push may be given [3]. |

| Stable Wide-Complex Tachycardia / Recurrent VT [1] [3] | 150 mg IV over 10 minutes [1]. | After initial load: 1 mg/min for 6 hours, then 0.5 mg/min for the subsequent 18 hours [1] [3]. | Initial infusion rate should not exceed 30 mg/min [3]. Mean doses >2100 mg in first 24h increase hypotension risk [3]. |

| Atrial Fibrillation (Rhythm Control) [1] | 150 mg IV over 10 minutes. | After initial load: 1 mg/min for 6 hours, then 0.5 mg/min for 18 hours. May be reduced to 0.25 mg/min after 24 hours if needed. | An alternative regimen for rate control is a 300 mg dose over 1 hour, followed by an infusion of 10-50 mg/h for 24 hours [1]. |

Table 2: Oral this compound Dosing Protocols

| Indication | Loading Dose (Oral) | Maintenance Dose (Oral) | Notes |

|---|---|---|---|

| Life-threatening Ventricular Arrhythmias [1] [3] | 800 - 1600 mg/day in divided doses for 1 to 3 weeks (or until adequate control/ side effects occur) [1] [3]. | After loading: 600 - 800 mg/day for one month, then 400 mg/day [1] [3]. | Doses ≥1000 mg/day should be divided. Total daily dose is typically given once daily or in two divided doses with meals to improve GI tolerance [1] [3]. |

| Atrial Fibrillation [1] [2] | 600 - 800 mg/day in divided doses until a total of 10 g has been administered [2]. | 200 mg/day [2] or 100 - 200 mg/day [1]. | Lower maintenance doses (100-200 mg/day) are commonly used and are associated with a better safety profile [1] [4]. |

Experimental Protocol for In-Vivo Efficacy and Safety Studies

This protocol outlines a methodology for evaluating the antiarrhythmic efficacy and long-term safety of this compound in a pre-clinical setting, adaptable for comparative studies with novel compounds.

1. Objective: To determine the efficacy of this compound in suppressing induced arrhythmias and to characterize its chronic toxicity profile related to pulmonary, hepatic, and thyroid function.

2. Test System: Animal models susceptible to electrically or pharmacologically induced ventricular tachyarrhythmias. Models with impaired cardiac function (e.g., post-myocardial infarction) may be used for greater clinical translatability.

3. Formulation and Administration:

- Test Article: this compound hydrochloride.

- Vehicle: For IV studies, use a compatible solvent per manufacturer instructions. For oral gavage, prepare a suspension in 0.5% carboxymethylcellulose (CMC).

- Route: Intravenous and oral gavage.

- Dosing Groups: Include vehicle control, reference compound (e.g., another Class III antiarrhythmic), and at least three dose levels of this compound.

4. Experimental Workflow: The following diagram illustrates the key phases and decision points in a comprehensive this compound study protocol.

5. Key Measurements and Data Collection:

- Efficacy Endpoints (Acute Phase): Time to conversion to sinus rhythm, percentage reduction in arrhythmia burden, changes in action potential duration (APD) and effective refractory period (ERP) [1].

- Pharmacokinetic (PK) Sampling: Collect plasma at multiple time points post-dose to determine C~max~, T~max~, AUC, and half-life, correlating levels with electrophysiological effects [1].

- Safety and Toxicity Monitoring (Chronic Phase):

- Pulmonary: Measure serum KL-6 levels at baseline and every 3 months as a sensitive biomarker for interstitial pneumonia; perform histopathological examination of lung tissue at endpoint [5].

- Hepatic: Monitor serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Hepatotoxicity is indicated by levels rising to >3 times the upper limit of normal [3].

- Thyroid: Monitor Thyroid-Stimulating Hormone (TSH), Free T4, and Free T3 at baseline and periodically. This compound-induced hypothyroidism or thyrotoxicosis are known side effects [2] [6].

- Ocular: Slit-lamp examination for corneal microdeposits at endpoint [2].

Critical Considerations for Pre-Clinical and Clinical Development

- Dose-Dependent Toxicity: Emphasize the use of the lowest effective dose. Recent meta-analyses show that very-low-dose this compound (≤100 mg/day) has a significantly improved safety profile, with a pooled incidence of side effects requiring discontinuation as low as 2% [4]. Studies using 50 mg/day have shown maintained efficacy for atrial fibrillation with minimal toxicity [5].

- Protocol-Driven Monitoring: Implement an automated, protocol-driven monitoring system for long-term studies. Robotic Process Automation (RPA) can standardize laboratory surveillance (e.g., thyroid and liver function tests every 3-6 months), improving detection rates of adverse effects compared to manual methods [6].

- Informed Transition Strategy: Develop clear protocols for transitioning from IV to oral therapy based on duration of infusion. For example, after IV therapy for >3 weeks, a maintenance oral dose of 400 mg daily is appropriate, while a shorter IV course requires a higher initial oral dose [3].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Guidelines for Use and Monitoring [aafp.org]

- 3. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 4. Low-dose this compound Is Safe: A Systematic Review and ... [innovationsincrm.com]

- 5. Long‐Term Safety of Extremely Low‐Dose this compound at 50 ... [pmc.ncbi.nlm.nih.gov]

- 6. Automated Process for Monitoring of this compound Treatment [jmir.org]

intravenous amiodarone ACLS algorithm ventricular fibrillation

ACLS Algorithm and Dosage for VF/pVT

In the ACLS algorithm for VF and pulseless VT, amiodarone is indicated after initial shocks and vasopressors have failed to achieve Return of Spontaneous Circulation (ROSC) [1] [2].

Standard Dosing Protocol:

- Initial Dose: 300 mg IV/IO push after the second dose of epinephrine (typically after the 3rd or 4th shock) [1] [3] [2].

- Second Dose (if refractory): 150 mg IV/IO may be administered once after the next cycle of CPR and defibrillation if the arrhythmia persists [3] [2].

- Maximum Cumulative Dose: The maximum cumulative dose in a 24-hour period should generally not exceed 2.2 grams [3].

Table 1: Intravenous this compound in the VF/pVT ACLS Algorithm

| Step in Algorithm | Action | This compound Administration |

|---|---|---|

| 1 | CPR, Defibrillation x1 | |

| 2 | CPR, Vasopressor (Epinephrine) | |

| 3 | Defibrillation x1 | |

| 4 | CPR, Vasopressor (Epinephrine) | |

| 5 | Defibrillation x1 | 300 mg IV/IO push |

| 6+ | Continue cycles of CPR & Defibrillation | Consider 150 mg IV/IO once |

After ROSC or conversion to a perfusing rhythm, a maintenance infusion is often initiated to prevent arrhythmia recurrence [3] [4].

Post-ROSC Maintenance Infusion:

- Initial Infusion: 1 mg/min for 6 hours.

- Subsequent Infusion: 0.5 mg/min for the remaining 18 hours or longer as clinically required.

- The total cumulative dose (bolus + infusion) over 24 hours should be monitored to avoid toxicity [3].

Supporting Clinical Evidence

The use of IV this compound in shock-refractory VF/pVT is supported by evidence showing it improves short-term outcomes.

Table 2: Summary of Key Clinical Evidence for IV this compound

| Study Type / Context | Key Finding | Reference / Population |

|---|---|---|

| ACLS Guideline | First-choice antiarrhythmic for persistent VF/pVT resistant to CPR, defibrillation, and epinephrine. | [5] |

| Out-of-Hospital Cardiac Arrest | Compared to lidocaine, this compound was associated with a higher rate of ROSC and improved survival to hospital admission. | [4] |

| Prophylaxis in Cardiac Surgery | In patients with left ventricular hypertrophy, prophylactic IV this compound (150 mg) significantly reduced the incidence of reperfusion VF after aortic cross-clamp release. | [6] |

Pharmacokinetics, Safety, and Monitoring

This compound is a potent antiarrhythmic but requires careful attention to its pharmacology and safety profile.

Mechanism of Action: this compound is primarily a Class III antiarrhythmic, blocking potassium channels to prolong the action potential and refractory period. It also possesses Class I (sodium channel blockade), Class II (non-competitive beta-blockade), and Class IV (calcium channel blockade) properties [5] [7] [8].

Adverse Reactions by Route of Administration: Real-world pharmacovigilance data indicates that adverse event (AE) profiles and timing differ significantly between intravenous and oral administration [8]:

- Intravenous: More commonly associated with cardiac (e.g., bradycardia, hypotension) and hepatic AEs. The median time to onset for AEs is 5 days.

- Oral: More frequently associated with pulmonary and thyroid toxicity. The median time to onset for AEs is 74 days.

- In a large real-world study, low-dose this compound was generally well-tolerated, with the most common adverse effect being bradycardia/conduction disturbance (9.5%). The duration of therapy was an independent predictor for adverse effects [9].

Drug Interactions: this compound inhibits cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4) and P-glycoprotein [5]. This significantly increases plasma levels of:

- Warfarin: Potentiates anticoagulant effect; monitor INR closely.

- Digoxin: Can double digoxin levels; reduce digoxin dose by 50% and monitor levels [5] [4].

- Patients should avoid grapefruit juice as it can inhibit this compound metabolism [5].

Experimental Protocol for Preclinical & Clinical Research

For researchers investigating this compound or novel antiarrhythmics, the following protocol from a clinical trial serves as a robust methodological template [6].

Objective: To evaluate the efficacy of prophylactic intravenous this compound in reducing reperfusion Ventricular Fibrillation (rVF) after aortic cross-clamp (ACC) release in patients with left ventricular hypertrophy (LVH) undergoing open-heart surgery.

Study Design:

- Type: Prospective, randomized, double-blind, placebo-controlled trial.

- Population: Adults (18-75 years) with LVH scheduled for open-heart surgery (e.g., valve replacement). Key exclusion criteria included pre-existing use of Class I/III antiarrhythmics, significant QT prolongation, low ejection fraction (<40%), and thyroid/liver/pulmonary dysfunction.

Methodology:

- Randomization & Blinding: Patients were randomized 1:1 to receive either this compound or an identical volume of normal saline (placebo). An unblinded pharmacist prepared the study drug, which was administered by blinded clinicians.

- Intervention: 150 mg of this compound diluted in 20 ml of normal saline was administered via a central venous line using an infusion pump over 15 minutes. The infusion began 30 minutes before the scheduled release of the ACC.

- Anesthesia & Surgery: Standard general anesthesia and cardiopulmonary bypass (CPB) procedures were followed. Myocardial protection was achieved with cold cardioplegia.

- VF Management Protocol: A standardized, step-wise defibrillation protocol was used if VF occurred after ACC release, starting with low-energy (20J) internal defibrillation and escalating energy/rescue medication (esmolol, lidocaine, additional this compound) if needed.

- Outcome Measures:

- Primary: Incidence of VF within 10 minutes of ACC release.

- Secondary: Duration of VF, number of defibrillation attempts, total defibrillation energy required, and hemodynamic parameters (heart rate, blood pressure, vasoactive drug requirements).

The following workflow diagram visualizes the experimental design.

Key Considerations for Research & Development

- Route of Administration: The choice between IV and oral formulation is context-dependent. IV is for acute, immediate life-threatening arrhythmias, while oral is for long-term maintenance. Their toxicity profiles differ, which is crucial for designing long-term safety studies [8].

- Combination Therapy: In patients with an Implantable Cardioverter-Defibrillator (ICD), this compound is frequently used as an adjunct to reduce the frequency of appropriate shocks from recurrent VT/VF [5] [4].

- Therapeutic Index: this compound has a narrow therapeutic index. The principle of "lowest effective dose" should guide dosing strategies in both clinical practice and trial design to minimize organ toxicity [4] [9].

Conclusion

Intravenous this compound remains a critical, evidence-based intervention for terminating shock-refractory VF and pulseless VT within the ACLS framework. Its complex pharmacology, characterized by multi-channel blockade, demands careful attention to dosing, administration routes, and drug interactions. Future research should continue to refine its use and explore its role alongside non-pharmacological therapies like ICDs.

References

- 1. and ACLS | this compound - ACLS .com Algorithms [acls-algorithms.com]

- 2. Treatment & Management: Approach... Ventricular Fibrillation [emedicine.medscape.com]

- 3. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. This compound: Guidelines for Use and Monitoring [aafp.org]

- 5. Adverse reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JMIR Formative Research - Impact of Preventive Intravenous ... [formative.jmir.org]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. Adverse events in different administration routes of ... [frontiersin.org]

- 9. The incidence and predictors of overall adverse effects ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Amiodarone for Atrial Fibrillation in Rate versus Rhythm Control Strategies

Introduction and Clinical Context

Atrial fibrillation (AF) represents the most common clinically significant cardiac arrhythmia worldwide, accounting for approximately one-third of hospitalizations due to rhythm disturbances and affecting about 1% of the adult population. The management of AF primarily centers around two fundamental strategies: rate control (controlling ventricular response rate while remaining in AF) and rhythm control (restoring and maintaining sinus rhythm). For decades, the preference leaned toward rate control due to concerns about antiarrhythmic drug toxicity and early clinical trials demonstrating its non-inferiority. However, recent evidence from trials such as EAST-AFNET 4 has shifted this paradigm, showing that early rhythm control initiated within one year of AF diagnosis is associated with reduced risks of cardiovascular death, stroke, and hospitalization for heart failure or acute coronary syndrome [1].

Amiodarone occupies a unique position in AF management due to its efficacy profile and complex pharmacology. While formally approved by the FDA specifically for life-threatening ventricular arrhythmias, this compound is widely used off-label for both rate and rhythm control in AF, particularly in patients with structural heart disease or heart failure where other antiarrhythmics are contraindicated [2]. Its use requires careful consideration of risk-benefit ratios due to potentially serious extracardiac toxicities and new evidence regarding mortality risks compared to other antiarrhythmic agents [3]. These application notes provide comprehensive information on this compound's mechanisms, clinical applications, and experimental protocols to support researchers and drug development professionals in optimizing its therapeutic use.

Clinical Applications and Dosing Strategies

Rate Control versus Rhythm Control: Current Evidence

The debate between rate and rhythm control strategies has evolved significantly with emerging clinical evidence:

Evidence Supporting Rate Control: Early trials including AFFIRM, RACE, PIAF, and STAF demonstrated that rate control was not inferior to rhythm control regarding mortality, with lower hospitalization rates and fewer adverse drug effects [1]. This approach remains preferred for asymptomatic patients, elderly individuals, those with long-standing AF, and patients with markedly enlarged left atria.

Evidence Supporting Rhythm Control: Recent trials including EAST-AFNET 4 have demonstrated that early rhythm control reduces cardiovascular deaths, strokes, and heart failure hospitalizations [1]. The Get With The Guidelines—Heart Failure registry showed rhythm control was associated with lower 1-year mortality in patients ≥65 years with AF and heart failure with preserved ejection fraction [1]. Catheter ablation has emerged as a particularly effective rhythm control strategy, demonstrating superiority over drug therapy in specific populations such as those with heart failure with reduced ejection fraction (CASTLE-AF, AATAC trials) [1].

Table 1: Summary of Key Clinical Trials Comparing Rate versus Rhythm Control Strategies

| Trial | Design | Population | Key Findings |

|---|---|---|---|

| AFFIRM [1] | RCT, 4060 patients | AF, mean age 70 | No survival difference; fewer hospitalizations with rate control |

| EAST-AFNET 4 [1] | RCT, 2789 patients | Early AF (<1 year) + CV risk factors | Lower CV death, stroke, HF hospitalization with rhythm control |

| CASTLE-AF [1] | RCT, 363 patients | AF + HFrEF | Lower mortality and HF hospitalization with ablation vs medical therapy |

| AATAC [1] | RCT, 203 patients | Persistent AF + HF | Higher sinus rhythm maintenance with ablation vs this compound (70% vs 34%) |

This compound Dosing and Administration Protocols

This compound's pharmacokinetic profile is notable for its variable absorption (22%-86% bioavailability), extensive tissue distribution due to high lipophilicity, and exceptionally long half-life (several weeks) that necessitates loading doses and complicates titration [2]. The following structured dosing protocols are recommended:

Oral Loading for Rhythm Control: Initiate with 600-800 mg daily in divided doses for 1-3 weeks until therapeutic effect or maximum of 10g total load, then reduce to 200-400 mg daily maintenance [2] [4]. Administration with meals enhances absorption and reduces gastrointestinal intolerance.

Intravenous Protocol for Acute Care: For urgent rhythm control, administer 150 mg IV over 10 minutes, followed by continuous infusion of 1 mg/min for 6 hours, then 0.5 mg/min for subsequent 18 hours [2]. For rate control in rapid AF, 300 mg IV over 1 hour followed by 10-50 mg/h for 24 hours [2].

Special Population Considerations: In hepatic impairment, dosage reduction is recommended; no adjustment is needed for renal impairment or dialysis [2]. For pediatric patients (all off-label), reference institutional PALS guidelines, typically 5-10 mg/kg daily orally for supraventricular arrhythmias [2].

Table 2: Mortality Risk Associated with this compound Versus Other Antiarrhythmic Drugs

| Parameter | This compound Group | Other AADs Group | Hazard Ratio (95% CI) |

|---|---|---|---|

| All-cause mortality (overall) [3] | 10.2% | 3.6% | 2.88 (2.64-3.15) |

| All-cause mortality (women) [3] | 12.1% | 3.7% | 3.38 (2.89-3.95) |

| All-cause mortality (men) [3] | 9.4% | 3.6% | 2.56 (2.30-2.85) |

| Mortality in AF + heart failure [3] | Increased | Reference | Significantly elevated |

| Mortality in AF + myocardial infarction [3] | Increased | Reference | Significantly elevated |

Molecular Mechanisms of Action

Electrophysiological Actions

This compound exhibits complex multi-channel blocking effects that underlie its efficacy in both rate and rhythm control:

Primary Class III Activity: As a class III antiarrhythmic agent, this compound primarily blocks potassium rectifier currents (I(_Kr), I(_Ks)) responsible for cardiac repolarization during phase 3 of the action potential. This increases action potential duration and prolongs the effective refractory period in cardiac myocytes, reducing excitability and disrupting reentry circuits that sustain tachyarrhythmias [2]. Electrocardiographically, these effects manifest as prolongation of the QRS duration and QT interval [2].

Multi-Channel Blockade: Unlike other class III agents, this compound has additional effects including beta-adrenergic receptor blockade (beta-1), calcium channel blockade, and sodium channel inhibition [2]. These contribute to its ability to slow sinus node automaticity, reduce AV node conduction velocity, and suppress ectopic pacemaker activity, making it effective for both atrial and ventricular arrhythmias.

Metabolite Activity: The major metabolite, desethylthis compound (DEA), possesses independent antiarrhythmic properties and accumulates during chronic therapy, contributing to the overall pharmacologic effect [4]. The relationship between plasma concentrations of this compound/DEA and clinical effect is not well established, making routine therapeutic drug monitoring of limited utility [4].

Novel Immunomodulatory and Anti-inflammatory Mechanisms

Emerging research has revealed that this compound possesses significant immunomodulatory properties that may contribute to its therapeutic effects in inflammation-driven arrhythmogenesis:

T-Lymphocyte Modulation: this compound dose-dependently inhibits production of key inflammatory cytokines including IL-2, IL-4, TNF-α, and IFN-γ in activated human T-cells [5]. It also suppresses expression of T-cell activation markers CD25 (IL-2 receptor alpha) and CD69 [5]. These effects are mediated through downregulation of the transcription factors activator protein-1 (AP-1) and nuclear factor kappa-B (NF-κB), master regulators of inflammatory gene expression.

Signaling Pathway Inhibition: Molecular investigations demonstrate that this compound reduces activation of c-Jun NH2-terminal protein kinase (JNK) and P38 mitogen-activated protein kinase (MAPK), critical components of AP-1 signaling [5]. Additionally, it suppresses stimulus-induced I-kappa-B-alpha degradation, preventing NF-κB nuclear translocation and DNA binding [5].

Toll-like Receptor 3 Inhibition: Recent research shows this compound selectively inhibits the TLR3-mediated NF-κB signaling pathway by blocking organelle acidification, thereby reducing expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin) in endothelial cells stimulated by viral mimetics [6]. This specific anti-inflammatory action may be particularly relevant in infection-associated arrhythmogenesis.

Diagram 1: this compound's immunomodulatory signaling pathways. This compound inhibits multiple signaling cascades (red arrows) that converge on AP-1 and NF-κB transcriptional activity, resulting in reduced inflammatory cytokine production and adhesion molecule expression.

Diagram 2: this compound's multi-channel blocking electrophysiological profile. This compound exhibits properties of all four Vaughan Williams antiarrhythmic classes, contributing to its efficacy in both rhythm control (primarily through K+ and Na+ channel blockade) and rate control (primarily through Ca2+ channel and β-adrenergic blockade).

Experimental Protocols and Methodologies

In Vitro Assessment of Immunomodulatory Effects

4.1.1 T-Cell Isolation and Activation Protocol

This protocol details the isolation of human primary T-cells and assessment of this compound's immunomodulatory effects:

Primary T-Cell Isolation: Collect peripheral blood mononuclear cells (PBMCs) from healthy human volunteers (30-60 years old) using density gradient centrifugation (Ficoll-Paque). Incubate PBMCs with antibodies (anti-DR/L243, anti-CD11b/OKM1, anti-Mac1/LM2) for 30 minutes at 4°C, then wash with medium containing 0.1% FBS. Remove antibody-stained cells using magnetic beads conjugated with goat anti-mouse IgG. Repeat procedure to achieve >98% purity of CD3+ T-cells as verified by flow cytometry [5].

T-Cell Activation and this compound Treatment: Resuspend purified T-cells at 1×10^6 cells/mL in complete culture medium. Activate cells using: 5-20 ng/mL phorbol 12-myristate 13-acetate (PMA) + 1 µM ionomycin OR 10 µg/mL immobilized anti-CD3 mAb (OKT3) + 1 µg/mL soluble anti-CD28 mAb. Prepare this compound stock solution in ethanol and add to cultures at final concentrations of 1-5 µM simultaneously with activation stimuli. Include vehicle control (ethanol alone) and unstimulated control [5].

Cytotoxicity Assessment: Perform parallel cytotoxicity assays using: (1) Lactate dehydrogenase (LDH) release measurement according to manufacturer instructions (Roche), with calculation: % cytotoxicity = [(sample - medium control)/(high control - medium control)] × 100, where high control = cells treated with 1% Triton X-100; (2) MTT assay: incubate cells with/without this compound for 24h, add 25µL MTT (5mg/mL), incubate 2h at 37°C, add 100µL lysis buffer (20% SDS, 50% DMF), incubate 6h at 37°C, measure reduced MTT crystals with ELISA reader [5].

4.1.2 Cytokine Production Measurement

ELISA Protocol: Coat 96-well plates with anti-cytokine capture antibodies (100µL at 4µg/mL in PBS, pH 7.3) overnight at room temperature. Wash plates 3× with PBS-T (PBS + 0.05% Tween-20), then block with 1% BSA, 5% sucrose, 0.05% NaN3 in PBS for ≥1h. After washing, add 100µL cell culture supernatant to each well and incubate 24h. Wash plates, add biotinylated detection antibodies (100µL at 12.5ng/mL), incubate 2h at room temperature. Wash, add streptavidin-HRP (1:2000 dilution), incubate 20min. After final wash, add substrate (1:1 H2O2:tetramethylbenzidine), measure absorbance [5].

Flow Cytometry for Activation Markers: Harvest cells after 24-48h treatment, wash with PBS, stain with fluorochrome-conjugated antibodies against CD25, CD69, and appropriate isotype controls for 30min at 4°C. Analyze using flow cytometry with acquisition of ≥10,000 events per sample. Calculate percentage of positive cells and mean fluorescence intensity compared to controls [5].

NF-κB and AP-1 Signaling Assays

4.2.1 Electrophoretic Mobility Shift Assay (EMSA)

Nuclear Extract Preparation: Harvest 2×10^7 cells after treatment, wash with ice-cold PBS, resuspend in 400µL hypotonic buffer (10mM HEPES pH7.9, 10mM KCl, 0.1mM EDTA, 0.1mM EGTA, 1mM DTT, protease inhibitors). Incubate 15min on ice, add 25µL 10% NP-40, vortex 10sec. Centrifuge 30sec at 12,000×g, collect nuclear pellet. Resuspend in 50µL high-salt buffer (20mM HEPES pH7.9, 400mM NaCl, 1mM EDTA, 1mM EGTA, 1mM DTT, protease inhibitors), rock 15min at 4°C. Centrifuge 5min at 12,000×g, collect supernatant (nuclear extract) [5].

DNA Binding Reaction: Prepare 32P-end-labeled double-stranded oligonucleotides containing consensus AP-1 or NF-κB binding sequences. Incubate 5-10µg nuclear extract with 0.5-1ng labeled probe in binding buffer (10mM Tris pH7.5, 50mM NaCl, 1mM DTT, 1mM EDTA, 5% glycerol, 2µg poly(dI-dC)) for 20min at room temperature. For competition assays, include 100-fold excess unlabeled probe; for supershift assays, preincubate with specific antibodies [5].

Gel Electrophoresis and Detection: Load samples on 4% non-denaturing polyacrylamide gel in 0.5× TBE, electrophorese at 150V until dye front migrates appropriate distance. Dry gel, expose to phosphorimager screen or X-ray film, visualize DNA-protein complexes [5].

4.2.2 Luciferase Reporter Gene Assay

Plasmids and Transfection: Use luciferase reporter vectors containing multiple AP-1 or NF-κB binding sites upstream of minimal promoter. Culture Jurkat T-cells or other appropriate cell lines in complete medium. Transfect cells using lipofection or electroporation with reporter construct and internal control (e.g., Renilla luciferase under constitutive promoter) [5].

Treatment and Measurement: 24h post-transfection, treat cells with this compound (1-5µM) and appropriate stimuli (PMA/ionomycin or TNF-α). Harvest cells after 6-8h, lyse in passive lysis buffer. Measure firefly and Renilla luciferase activities using dual-luciferase reporter assay system. Normalize firefly luciferase activity to Renilla activity for transfection efficiency [5].

4.2.3 Western Blot Analysis of Signaling Intermediates

Protein Extraction and Quantification: Lyse cells in RIPA buffer (50mM Tris pH8.0, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors. Centrifuge at 12,000×g for 15min at 4°C, collect supernatant. Quantify protein using BCA assay [5].

Immunoblotting: Separate 20-50µg protein by SDS-PAGE, transfer to PVDF membrane. Block with 5% non-fat milk in TBST, incubate with primary antibodies (anti-phospho-JNK, anti-phospho-p38, anti-I-κBα, and loading control) overnight at 4°C. Wash, incubate with HRP-conjugated secondary antibodies, develop with enhanced chemiluminescence. Quantify band intensities using densitometry [5].

Safety Profiles and Comparative Drug Analysis

Adverse Effect Monitoring and Management

This compound's efficacy must be balanced against its substantial toxicity profile, which affects multiple organ systems and is often dose- and duration-dependent:

Pulmonary Toxicity (2-17%): Ranges from subacute cough to progressive pulmonary fibrosis. Monitor with chest radiography and pulmonary function tests including DLCO. Discontinue this compound and consider corticosteroid therapy for significant toxicity [4].

Thyroid Dysfunction: Hypothyroidism (6%) is more common than hyperthyroidism (2%). Monitor free T4 and TSH levels every 6 months. Hypothyroidism may be managed with levothyroxine supplementation while continuing this compound; hyperthyroidism may require antithyroid drugs or discontinuation of this compound [4].

Hepatic Toxicity (15%): Monitor liver enzyme levels at least every 6 months. Discontinuation should be considered when enzyme levels exceed 3 times normal [4].

Ocular Effects: Corneal microdeposits occur in >90% of long-term users but rarely affect vision; optic neuropathy may occur rarely [4].

Dermatological Effects: Photosensitivity (4-9%) and bluish skin discoloration (<9%) are common [4].

Table 3: Adverse Effect Profile and Monitoring Recommendations for this compound

| Organ System | Adverse Effect | Frequency | Monitoring Method | Management |

|---|---|---|---|---|

| Pulmonary [4] | Pulmonary toxicity | 2-17% | Chest X-ray, PFTs with DLCO | Discontinue drug; consider corticosteroids |

| Endocrine [4] | Hypothyroidism | 6% | Free T4, TSH every 6 months | Thyroid hormone supplementation |

| Endocrine [4] | Hyperthyroidism | 2% | Free T4, TSH every 6 months | Antithyroid drugs; consider discontinuing this compound |

| Hepatic [4] | Liver toxicity | 15% | Liver enzymes every 6 months | Consider discontinuing if >3× ULN |

| Ocular [4] | Corneal microdeposits | >90% | Slit-lamp examination | None required |

| Ocular [4] | Optic neuropathy | Rare | Ophthalmologic examination | Consider discontinuing |

| Dermatological [4] | Photosensitivity | 4-9% | Clinical history | Sun protection |

| Cardiac [4] | Bradycardia | 2-4% | ECG, physical examination | Reduce dose or discontinue; pacemaker if severe |

| Cardiac [4] | Proarrhythmia | <1% | ECG | Discontinue drug |

Comparative Analysis with Other Antiarrhythmic Agents

Recent large-scale observational studies have raised important safety considerations regarding this compound compared to other AADs:

Mortality Risk: A 2025 nationwide cohort study of 770,977 new-onset AF patients found this compound was associated with a 2.9-fold increased all-cause mortality compared to other AADs (HR=2.88; 95% CI=2.64-3.15) over 3-year follow-up [3]. This risk was more pronounced in women (HR=3.38) than men (HR=2.56) [3].

Comparative Safety Profile: A 2024 meta-analysis of 4 retrospective cohort studies comparing dronedarone versus sotalol found dronedarone was associated with significantly lower rates of cardiovascular hospitalization (pooled HR=0.91) and ventricular arrhythmias (pooled HR=0.77) [7].

Drug-Specific Considerations: this compound remains the only recommended AAD for patients with heart failure, as dronedarone is contraindicated and class IC drugs (flecainide, propafenone) may increase mortality in structural heart disease [1] [8]. In the AFFIRM trial, this compound was the most effective drug for maintaining sinus rhythm but was associated with more non-cardiac toxicity [1].

Conclusion and Future Directions

This compound remains a critically important therapeutic option for AF management, particularly in patients with structural heart disease where fewer alternatives exist. Its unique electrophysiological profile encompassing multiple antiarrhythmic classes and its recently characterized immunomodulatory effects provide a multifaceted mechanism of action that distinguishes it from other AADs. However, the recent evidence demonstrating significantly increased mortality risk compared to other AADs, particularly in women and patients with comorbid conditions, necessitates careful risk-benefit assessment before initiation [3].

Future research directions should focus on: (1) Better understanding the mechanisms underlying sex-specific mortality differences; (2) Developing novel this compound analogs that retain efficacy with improved safety profiles; (3) Refining patient selection criteria through biomarker identification and risk stratification tools; (4) Exploring the clinical relevance of this compound's immunomodulatory effects in inflammation-driven arrhythmogenesis. Additionally, the evolving landscape of AF management, with increasing use of catheter ablation as first-line rhythm control therapy, may shift this compound's role toward bridge therapy or use in specific subpopulations unsuitable for ablation.

These application notes and experimental protocols provide researchers and clinicians with comprehensive tools to investigate this compound's mechanisms, optimize its clinical use, and develop improved therapeutic strategies for atrial fibrillation management.

References

- 1. : Atrial or fibrillation ? | Cleveland Clinic... Rate control rhythm control [ccjm.org]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Increased Mortality Associated with this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Guidelines for Use and Monitoring [aafp.org]

- 5. Modulation of both activator protein-1 and nuclear factor- ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the Toll-like receptor 3-mediated ... [pubmed.ncbi.nlm.nih.gov]

- 7. Dronedarone vs Sotalol Among Patients With Atrial ... [sciencedirect.com]

- 8. Increased Mortality Associated with this compound ... [mdpi.com]

Comprehensive Application Notes and Protocols for Amiodarone HPLC Method Development and Validation

Then, I will now begin writing the main body of the report.

Introduction and Background

Amiodarone hydrochloride is a potent Class III antiarrhythmic agent widely prescribed for the treatment of ventricular and supraventricular tachycardia. Despite its clinical efficacy, the drug faces significant challenges related to its complex impurity profile and narrow therapeutic window (0.5-2.0 μg/mL), necessitating precise analytical methods for quality control and therapeutic drug monitoring. The United States Pharmacopeia (USP) monograph describes a reversed-phase HPLC method for the determination of seven impurities in this compound drug substance, but this method exhibits limitations including column lot-to-lot variability and inconsistent retention behavior for critical impurities. These technical challenges have prompted researchers to develop more robust analytical methods applying advanced approaches such as Quality by Design (QbD) principles to enhance method understanding, control, and reliability [1] [2].

The development of reliable HPLC methods for this compound analysis is crucial for multiple aspects of pharmaceutical development and clinical monitoring. For drug substance analysis, methods must adequately separate and quantify the multiple known impurities associated with this compound synthesis and degradation. For finished products, methods must account for formulation matrix effects and ensure accurate potency determination. In the clinical setting, therapeutic drug monitoring requires sensitive bioanalytical methods capable of quantifying both this compound and its active metabolite, desethylthis compound (DEA), in biological matrices such as plasma. The following application notes and protocols provide detailed methodologies addressing these diverse analytical needs, supported by comprehensive validation data [3].

Quality by Design (QbD) Approach to Method Development

QbD Principles for HPLC Method Development

The Quality by Design (QbD) framework represents a systematic approach to analytical method development that emphasizes scientific understanding and risk management throughout the method lifecycle. According to ICH guidelines Q8-Q11, QbD involves defining the Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs), understanding the impact of Critical Method Parameters (CMPs) through risk assessment, and establishing a method design space where method performance is guaranteed. For HPLC methods, CMAs typically include resolution between critical pairs, tailing factor, retention time, and peak capacity, while CMPs encompass mobile phase composition, pH, column temperature, gradient profile, and stationary phase characteristics [1] [2].

Implementing QbD principles for this compound HPLC method development begins with a thorough risk assessment to identify factors most likely to impact method performance. For the analysis of this compound and its impurities, preliminary experiments revealed that the USP method suffered from two significant problems: inconsistent retention times for impurity D between standard and sample solutions, and column lot-to-lot variability resulting in unresolved peaks for impurities A, D, and E. These failures in method robustness indicated that the original method operated in a suboptimal region of the chromatographic parameter space, necessitating systematic optimization through QbD approaches [2].

Experimental Design and Optimization

Table 1: Experimental Variables and Responses for QbD Optimization

| Category | Parameters | Ranges/Roles |

|---|---|---|

| Independent Variables | Mobile phase pH | 4.7-5.1 pH units |

| Organic composition | 60-80% | |

| Column temperature | 25-40°C | |

| Critical Responses | Resolution (A/D) | NLT 2.0 |

| Resolution (D/E) | NLT 3.5 | |

| Tailing factor | NMT 2.0 | |

| Retention time | Consistent across runs |

The QbD-based optimization employed a statistically designed experiment with 21 unique combinations of the critical method parameters. The experimental domain included mobile phase pH (4.7-5.1), organic composition (60-80%), and column temperature (25-40°C). Test solutions consisting of diluent and this compound samples spiked with all known impurities were injected at each condition. Fusion AE software (S-Matrix Corporation) was used for experimental design generation, data modeling, and design space determination. The resulting models established the mathematical relationships between critical parameters and method responses, enabling the identification of robust method conditions [1] [2].

The optimization study revealed that mobile phase pH exerted the most significant influence on the separation of critical peak pairs, particularly impurities A, D, and E. The organic composition primarily affected retention times and overall run time, while column temperature showed moderate effects on both selectivity and efficiency. Through response surface modeling, the design space was defined as the multidimensional region where all method criteria were consistently met. The optimal operating conditions were established within this design space, resulting in a method that exhibited consistent performance across different column lots and instruments. The QbD-optimized method utilized an Atlantis T3 (Waters Corporation) L1 column with a mobile phase consisting of acetonitrile, methanol, and ammonium acetate buffer (pH 5.0) in a gradient elution mode [2].

Figure 1: QbD-Based HPLC Method Development Workflow - This diagram illustrates the systematic approach to method development using Quality by Design principles, from initial target profile definition through final method validation

Chromatographic Methods for Drug Substance and Product Analysis

QbD-Optimized USP Method for this compound Impurities

The QbD-optimized method for this compound impurities addresses the limitations of the original USP method while remaining within the allowable changes specified in USP 〈621〉. The method employs an Atlantis T3 column (4.6 mm × 150 mm, 5 μm) maintained at 30°C. The mobile phase consists of a gradient mixture of solvent A (0.02 M ammonium acetate buffer, pH 5.0) and solvent B (acetonitrile:methanol, 80:20 v/v). The gradient program is as follows: 0-5 min (60% B), 5-25 min (60-80% B), 25-35 min (80% B), 35-40 min (80-60% B), with a re-equilibration time of 10 minutes between injections. The flow rate is maintained at 1.0 mL/min with UV detection at 240 nm. The injection volume is 10 μL for both standard and sample solutions [2].

This optimized method successfully resolved all seven USP-specified impurities with consistent retention behavior and minimal column lot-to-lot variability. The system suitability requirements were revised to include resolution between impurities A and D (NLT 2.0) in addition to the USP requirement for resolution between D and E (NLT 3.5), providing more meaningful quality controls. The method demonstrated excellent performance for the quantification of impurities at the 0.1% level relative to the this compound concentration of 5 mg/mL. The improved consistency of impurity D retention time between standard and sample solutions eliminated the quantification errors observed with the original USP method [1] [2].

Simultaneous Determination of Dronedarone and this compound

For the analysis of potential counterfeit products where the lower-cost this compound might be substituted for dronedarone, researchers developed and validated two chromatographic methods. The RP-HPLC method utilizes a BDS Hypersil C18 column (150 × 4.6 mm, 5 μm) with isocratic elution using potassium dihydrogen phosphate buffer with 0.1% triethylamine (pH 6)-methanol (10:90, v/v) at a flow rate of 2.0 mL/min. Detection is performed at 254 nm, providing separation within 10 minutes. The UHPLC method employs an Acclaim RSLC 120 C18 column (100 × 2.1 mm, 2.2 μm) with a mobile phase of potassium dihydrogen phosphate buffer with 0.1% triethylamine (pH 6)-methanol (5:95, v/v) at a flow rate of 1.0 mL/min with the same detection wavelength. Both methods were validated over the concentration range of 5-80 μg/mL for both dronedarone and this compound, demonstrating linearity, accuracy, and precision suitable for quality control applications [4] [5].

Table 2: Chromatographic Conditions for this compound and Related Compounds

| Method Parameter | QbD-Optimized USP Method | Dronedarone/Amiodarone HPLC | Dronedarone/Amiodarone UHPLC |

|---|---|---|---|